
2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide is not directly discussed in the provided papers. However, the papers do provide insight into the chemistry of benzene-1,3,5-tricarboxamides (BTAs), which are structurally related to the compound . BTAs are known for their ability to form functional soft materials through complementary hydrogen bonding and have been utilized as supramolecular building blocks in various applications, including porous coordination polymers and nanotechnology .
Synthesis Analysis
The synthesis of BTAs and their derivatives is well-documented. For instance, the synthesis of carboxylate-terminated BTA derivatives is reported, which involves the preparation of benzene-1,3,5-tricarboxamide tris(phenylacetic acid) and its methylated counterpart . These compounds serve as precursors for the formation of coordination polymers with metals such as cadmium. The synthesis process often includes steps like ester hydrolysis, which can be performed in situ, as seen in the case of the trimethyl benzene-1,3,5-tricarboxamide tris acetate .
Molecular Structure Analysis
The molecular structure of BTAs is characterized by their ability to engage in hydrogen bonding, which stabilizes their self-assembled structures. The crystal structure analysis of BTA derivatives reveals that they can form columnar packing motifs similar to the BTA triple helix observed in organic systems . This structural feature is crucial for the formation of porous materials with potential applications in gas storage and separation.
Chemical Reactions Analysis
BTAs and their derivatives undergo various chemical reactions to form coordination polymers. For example, the reaction of BTA derivatives with cadmium nitrate leads to the formation of polymeric species with distinct structural features, such as amide-amide hydrogen bonding and trinuclear Cd(II) cluster nodes . These reactions are essential for creating materials with specific functionalities, such as high CO2 capacity or negligible gas uptake.
Physical and Chemical Properties Analysis
The physical and chemical properties of BTA-based materials are influenced by their molecular structure and the nature of their assembly. For instance, the coordination polymers derived from BTAs exhibit significant solvent-accessible volume, which can be probed with thermal analysis and gas adsorption experiments . The resilience of these materials to guest exchange, evacuation, and exposure to air is also a notable property, particularly for applications that require stable and porous materials .
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Methods : Some studies have described efficient methods for synthesizing derivatives of 2,3-dihydro-1H-indene. For instance, Mosslemin et al. (2013) reported a simple and efficient method for synthesizing 5-hydroxy-4-aryl-2,5-dihydrofuran-2,3-dicarboxylate derivatives using 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides, acetylene esters, and triphenylphosphine or trimethylphosphite (Mosslemin et al., 2013).
Development of Novel Compounds : Researchers have developed new compounds using 2,3-dihydro-1H-indene derivatives. For example, Kobayashi et al. (2010) developed 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones and 3,3-disubstituted (E)-1-(arylimino)-1,3-dihydroisobenzofurans (Kobayashi et al., 2010).
Luminescent Properties : Srivastava et al. (2017) studied compounds connected to benzoic acid chloride via methylene group, which exhibited luminescent properties in DMF solution and solid state, forming nano-aggregates with enhanced emission in aqueous-DMF solution (Srivastava et al., 2017).
Catalyzed Reactions : Gabriele et al. (2006) synthesized 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines (Gabriele et al., 2006).
Intermolecular Interactions : Saeed et al. (2020) explored the intermolecular interactions in antipyrine-like derivatives, finding that molecular sheets are primarily formed by hydrogen bonds, stabilized via electrostatic energy contribution (Saeed et al., 2020).
Molecular Assembly and Ferroelectric Response : Shishido et al. (2014) examined the molecular assemblies of benzenecarboxamide derivatives in various states, observing significant organogelation characteristics (Shishido et al., 2014).
Potential Anti-Inflammatory Agents : Sheridan et al. (2009) reported the synthesis of novel diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol with significant anti-inflammatory activity (Sheridan et al., 2009).
Mechanism of Action
Target of Action
The primary target of the compound 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens. This receptor plays a crucial role in cell adhesion, proliferation, and extracellular matrix remodeling .
Mode of Action
The compound 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide interacts with DDR1 by binding to it with a Kd value of 5.9 nM, thereby suppressing the kinase activity of DDR1 . This results in the inhibition of collagen-induced DDR1 signaling and epithelial-mesenchymal transition .
Biochemical Pathways
The interaction of 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide with DDR1 affects the collagen-induced DDR1 signaling pathway . This pathway is involved in various cellular processes, including cell adhesion, proliferation, and extracellular matrix remodeling . The compound’s action on this pathway leads to the suppression of the epithelial-mesenchymal transition, a key process in cancer metastasis .
Result of Action
The action of 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide results in the potent inhibition of collagen-induced DDR1 signaling and epithelial-mesenchymal transition . It also suppresses the colony formation of pancreatic cancer cells in a dose-dependent manner . These molecular and cellular effects suggest that this compound could have potential therapeutic efficacy in the treatment of pancreatic cancer .
properties
IUPAC Name |
2-(2,3-dihydro-1H-indene-5-carbonyl)-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-21(17-11-10-15-5-3-6-16(15)13-17)19-8-1-2-9-20(19)22(25)23-14-18-7-4-12-26-18/h1-2,4,7-13H,3,5-6,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPVUTSHKLVRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


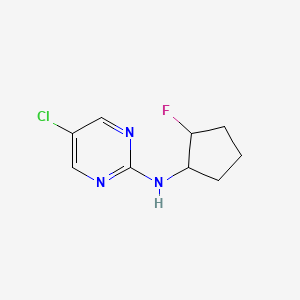

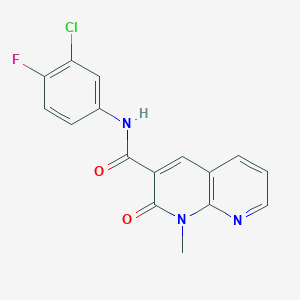
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2513935.png)
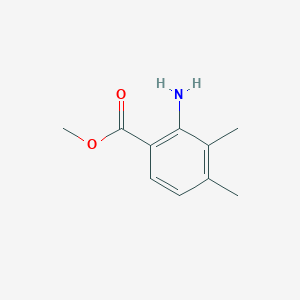
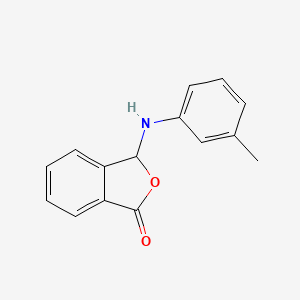

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2513944.png)
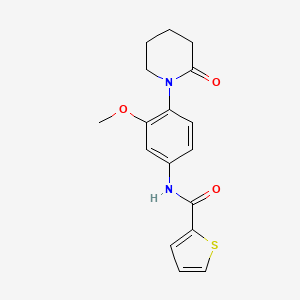
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2513947.png)
![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-phenylmethanone](/img/structure/B2513948.png)
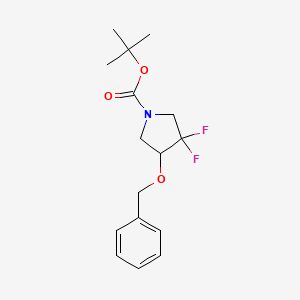
![Ethyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2513950.png)